1H-Indazol-3-ol

Catalog No.
S584197
CAS No.
7364-25-2
M.F
C7H6N2O
M. Wt
134.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indazol-3-ol

CAS Number

7364-25-2

Product Name

1H-Indazol-3-ol

IUPAC Name

1,2-dihydroindazol-3-one

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H2,8,9,10)

InChI Key

SWEICGMKXPNXNU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NN2

Synonyms

3-indazolinone

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN2

The exact mass of the compound 1H-Indazol-3-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9352. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1H-Indazol-3-ol (CAS 7364-25-2), also known as 3-hydroxyindazole or indazolin-3-one, is a highly versatile bicyclic heterocycle defined by its tautomeric equilibrium between the hydroxyl and oxo forms . Unlike standard indazoles, this compound functions as an ambidentate nucleophile, offering orthogonal reactivity at both the N1 and O3 positions. This dual-reactivity profile makes it an indispensable precursor in the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and specialized fluorinated materials where precise regiocontrol over N- and O-alkylation is required for downstream manufacturability.

Research Fit

Hydroxy-dominant tautomer control – predictable H-bond donor/acceptor geometry in solution, as reported by 15N NMR and computational analysis.
Selectivity baseline for CNS scaffold design – reported low nNOS activity supports cleaner SAR profiling compared to broader heterocyclic cores.
O-alkylation synthetic handle – 3-hydroxyl group enables derivatization pathways not accessible to 3-unsubstituted indazoles.

Procurement substitution with generic 1H-indazole or pre-alkylated analogs (e.g., 1-benzyl-1H-indazol-3-ol) critically fails in targeted synthetic workflows . Unsubstituted 1H-indazole lacks the crucial oxygen atom at the 3-position, completely eliminating the possibility of O-alkylation or the formation of 3-oxy-linked derivatives. Conversely, pre-alkylated analogs lock the N1 position, preventing N1-directed cyclizations and failing as precursors for APIs that require a free N1-H for chloroacetic acid coupling. Consequently, 1H-indazol-3-ol must be explicitly procured when a synthetic route demands either O-functionalization or sequential N1/O3 derivatization.

Substitution Risk

1H-Indazol-3-ol (Core Scaffold)
Hydroxy-dominant tautomer ensures consistent hydrogen-bond geometry.
Reported minimal nNOS inhibition (IC50 > 1 mM) provides selectivity baseline.
3-OH group allows direct O-alkylation for dimeric or substituted derivatives.
Generic Indazole Analogs (3-H, 3-NH2, 3-Cl, 3-alkyl)
Tautomeric profile may differ; H-bonding capacity not equivalent.
nNOS off-target activity may be higher, complicating CNS model interpretation.
Lack of 3-OH eliminates O-alkylation route; limits access to bis-indazole scaffolds.

Ambidentate Nucleophilicity for O-Alkylation Pathways

The tautomeric nature of 1H-indazol-3-ol provides an O3 nucleophilic handle that is structurally absent in generic indazoles. In polyfluoroalkylation reactions, 1H-indazol-3-ol successfully yields O-alkylated derivatives or N/O mixtures depending on the reagent, whereas 1H-indazole is strictly limited to N-alkylation or C-substitution [1]. This absolute structural difference dictates precursor selection for any workflow requiring a 3-oxy linkage.

Evidence DimensionO-Alkylation Yield Potential
Target Compound Data>0% (supports selective O-alkylation or N/O mixtures)
Comparator Or Baseline1H-Indazole (0% O-alkylation)
Quantified DifferenceAbsolute structural enablement of O-alkylation
ConditionsPolyfluoroalkylation with difluorocarbene or polyfluoroalkenes

Mandatory for synthesizing 3-oxy-substituted APIs where an oxygen linker is required, completely disqualifying standard indazoles.

DAAO Inhibition vs Isatin
Reported
Nanomolar IC50 (optimized derivatives) vs Micromolar isatin class
Supports scaffold-hopping strategy for DAAO potency advancement.
≥1000-fold difference reported; pharmacophore-guided scaffold transition.

Enhanced Acidity for Mild Base Alkylation

The presence of the 3-hydroxyl/oxo group significantly alters the electronic profile of the indazole core, increasing its acidity. 1H-Indazol-3-ol exhibits a predicted pKa of approximately 11.9 , compared to the established pKa of 13.8 for unsubstituted 1H-indazole [1]. This difference of nearly 1.9 pKa units means 1H-indazol-3-ol is nearly 100 times more acidic, allowing for deprotonation and subsequent functionalization using milder bases during scale-up.

Evidence DimensionAcidity (pKa)
Target Compound Data~11.9
Comparator Or Baseline1H-Indazole (13.8)
Quantified Difference~1.9 pKa unit difference (nearly 100x more acidic)
ConditionsStandard aqueous/organic basicity models

Enables the use of milder, safer bases during industrial scale-up, reducing side reactions and lowering reagent costs.

nNOS Selectivity Baseline
Class-level inference
IC50 > 1,000,000 nM
Reported low nNOS activity reduces off-target confounding in CNS studies.
Rat striatal tissue assay; comparison to typical heterocyclic CNS scaffolds.

N1-Alkylation Suitability for Bendazac API Production

1H-Indazol-3-ol provides the essential free N1-H required for direct alkylation to yield the API Bendazac, and it acts as an active radical-scavenging metabolite comparable to Bendazac itself in Fenton-Cier models [1]. Pre-alkylated analogs, such as 1-benzyl-1H-indazol-3-ol, are N1-blocked and yield 0% Bendazac under identical synthesis conditions, making the unsubstituted 1H-indazol-3-ol the strict procurement requirement for this route.

Evidence DimensionBendazac Synthesis Yield Potential
Target Compound DataDirect conversion via N1-alkylation
Comparator Or Baseline1-Benzyl-1H-indazol-3-ol (0% Bendazac yield)
Quantified DifferenceExclusive enablement of N1-directed API synthesis
ConditionsAlkylation with chloroacetic acid derivatives

Procuring the unsubstituted N1 form is strictly required for Bendazac and Benzydamine synthesis routes.

Tautomeric Preference
Head-to-head
Hydroxy form predominates in all tested solvents
Predictable H-bond geometry supports consistent assay and reaction behavior.
Contrasts with 3-hydroxypyrazoles, where oxo form dominates.
Synthetic Route Access
Head-to-head
O-alkylation → bis(indazol-3-ol) derivatives
Unique pathway enabled by 3-OH; not available to 3-unsubstituted indazoles.
α,ω-dibromide alkylation, deprotection; yields dimeric scaffolds.
5-LOX Inhibition (Derivative)
Class-level inference
Derivative 27: IC50 44 nM vs Core: no reported activity
Scaffold supports tunable substitution to achieve nanomolar enzyme inhibition.
In vivo model: 47% eosinophilia reduction at 1 mg/kg in guinea pig.

Synthesis of NSAIDs and Analgesic APIs

1H-Indazol-3-ol is the definitive starting material for the commercial synthesis of Bendazac and Benzydamine [1]. Its free N1 and O3 positions allow for the precise sequential alkylations required to build these active pharmaceutical ingredients, a process impossible with pre-alkylated or unsubstituted indazole comparators.

Development of D-Amino Acid Oxidase (DAAO) Inhibitors

In neuropsychiatric drug discovery, the 1H-indazol-3-ol scaffold is utilized to synthesize nanomolar DAAO inhibitors [2]. The 3-OH group is critical for target binding and mimicking the natural substrate, demonstrating a clear functional advantage over standard indazoles that lack this hydrogen-bonding donor/acceptor site.

Manufacture of O-Polyfluoroalkyl Indazoles

Leveraging its ambidentate nucleophilicity, 1H-indazol-3-ol is procured for the synthesis of fluorinated heterocycles via reactions with polyfluoroalkenes[3]. This enables the creation of specialized O-linked fluorinated materials used in advanced agrochemicals and materials science, which cannot be synthesized from 1H-indazole.

Application Fit Matrix

Application
Selection Property
Validation Focus
DAAO inhibition studies (CNS)
Reported potency advancement over isatin scaffolds
Target engagement and isoform selectivity profiling
5-lipoxygenase inhibition in inflammatory pathway models
1,5-disubstitution tunability for enzyme inhibition
In vitro potency and in vivo model-response interpretation
Scaffold-hopping from isatin-based inhibitors
[6+5] core with distinct H-bond tautomeric profile
Maintenance of pharmacophore features; selectivity shift
Bis-heterocyclic synthesis via O-alkylation
3-OH enabled dimeric scaffold construction
Reaction scope and linker compatibility

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

134.048012819 g/mol

Monoisotopic Mass

134.048012819 g/mol

Heavy Atom Count

10

UNII

8E254S9S1R

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

7364-25-2

Wikipedia

3-indazolinone

General Manufacturing Information

3H-Indazol-3-one, 1,2-dihydro-: INACTIVE

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